molecular formula C18H14Cl2N2O3S2 B2989598 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 922816-91-9

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2989598
CAS RN: 922816-91-9
M. Wt: 441.34
InChI Key: UHZSRQRFAXZAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as DTTB, is a thiazole compound that has been studied extensively for its potential use in scientific research. DTTB has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Anticancer Activity

  • Some derivatives of this compound have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the compound , have shown potential as selective class III agents, exhibiting potency in cardiac electrophysiological activity and could be beneficial in treating reentrant arrhythmias (Morgan et al., 1990).

Antiallergy Agents

  • Derivatives of N-(4-substituted-thiazolyl)oxamic acid, related to the compound, have been synthesized and tested for antiallergy activity. They were found to be significantly more potent than the standard drug disodium cromoglycate in the rat PCA model (Hargrave et al., 1983).

Antimicrobial and Antifungal Activity

  • Derivatives of this compound have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans (Kobzar et al., 2019).

Antiviral Activity

  • Some derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have shown anti-tobacco mosaic virus activity, demonstrating the potential of these compounds in antiviral applications (Chen et al., 2010).

Corrosion Inhibition

  • Certain derivatives, like 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one, have been investigated for their potential as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions (Yadav et al., 2015).

Antimicrobial Agents

  • Synthesized thiazole derivatives, including those with N-phenyl and N-benzyl substituents, have been studied for their antimicrobial properties, with some demonstrating significant activity against various bacterial and fungal strains (Bikobo et al., 2017).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-12(16)17(23)22-18-21-15(10-26-18)13-9-11(19)7-8-14(13)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSRQRFAXZAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

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